![molecular formula C9H8BrN3S2 B14590890 1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- CAS No. 61335-29-3](/img/structure/B14590890.png)
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring a thiadiazole ring with a bromo-methylphenyl amino substitution, contributes to its distinctive chemical and biological behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetonitrile, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole compounds .
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound exerts its effects by inhibiting key enzymes involved in cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Amino-5-bromo-
Eigenschaften
CAS-Nummer |
61335-29-3 |
|---|---|
Molekularformel |
C9H8BrN3S2 |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
5-(2-bromo-4-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H8BrN3S2/c1-5-2-3-7(6(10)4-5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
AQJBPSNDELLVJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=NNC(=S)S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


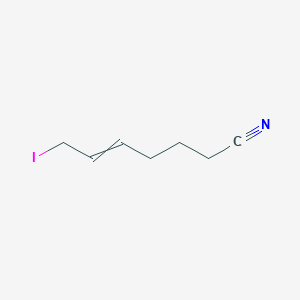
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)
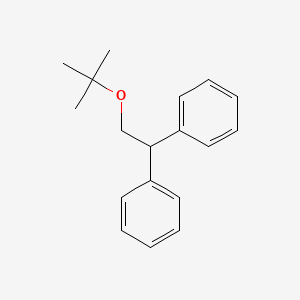


![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)

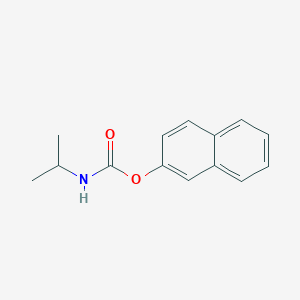
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
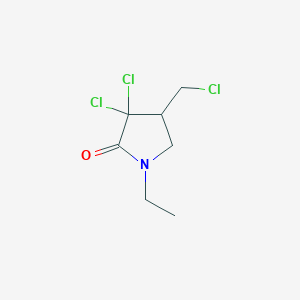
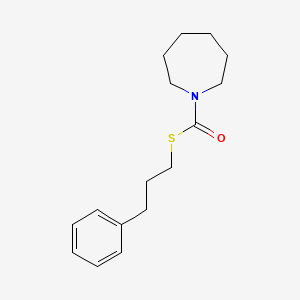
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)

